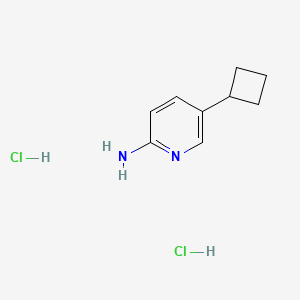
5-Cyclobutylpyridin-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclobutylpyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 . It is a derivative of 5-cyclobutylpyridin-2-amine, which has a molecular weight of 148.21 .
Molecular Structure Analysis
The InChI code for 5-cyclobutylpyridin-2-amine is 1S/C9H12N2/c10-9-5-4-8(6-11-9)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11) . This indicates the presence of a cyclobutyl group attached to a pyridin-2-amine. The dihydrochloride form would have two additional chloride ions.Physical And Chemical Properties Analysis
5-Cyclobutylpyridin-2-amine dihydrochloride is a powder that is stored at room temperature . Its molecular weight is 221.13 . More specific physical and chemical properties such as solubility, melting point, and boiling point were not available in the sources I found.Scientific Research Applications
Medicinal Chemistry and Drug Development
5-Cyclobutylpyridin-2-amine dihydrochloride has attracted attention in medicinal chemistry due to its potential as a scaffold for drug design. Researchers explore its derivatives to develop novel pharmaceutical agents. Key areas include:
- Anti-Inflammatory Agents : By modulating immune responses, derivatives of this compound could contribute to anti-inflammatory drug development .
Anti-Infective Agents
The compound’s unique pyridine-based structure suggests potential antimicrobial activity. Researchers investigate its derivatives as:
Materials Science
In materials science, 5-Cyclobutylpyridin-2-amine dihydrochloride finds applications in:
- Ligands for Coordination Chemistry : Derivatives may serve as ligands in coordination complexes, influencing material properties .
Agrochemicals
Researchers explore the compound’s potential in agriculture:
Synthetic Methodology
The compound’s synthesis and reactivity are of interest to synthetic chemists:
- Functional Group Transformations : Researchers explore its reactions to develop new synthetic methodologies .
Computational Chemistry
5-Cyclobutylpyridin-2-amine dihydrochloride is a subject of computational studies:
Safety and Hazards
properties
IUPAC Name |
5-cyclobutylpyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-5-4-8(6-11-9)7-2-1-3-7;;/h4-7H,1-3H2,(H2,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBGAYISPVVAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CN=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709383.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2709386.png)
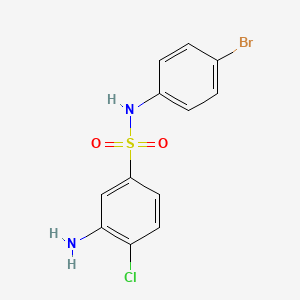
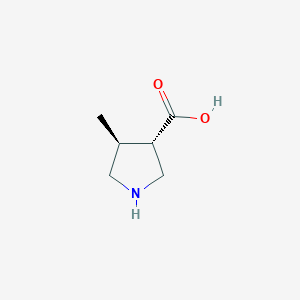
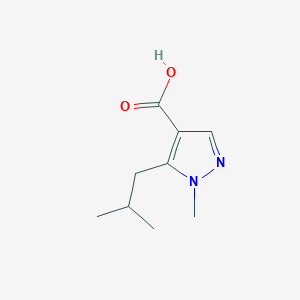
![4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2709394.png)
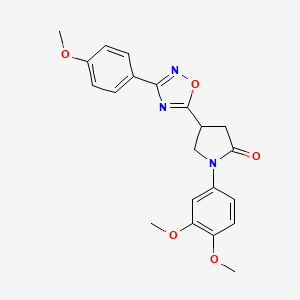

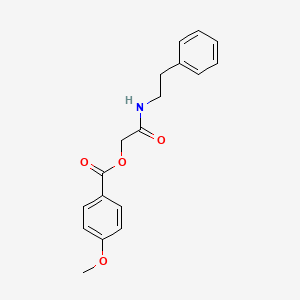

![1,3-dimethyl-2,4-dioxo-N-(3-sulfamoylphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2709400.png)
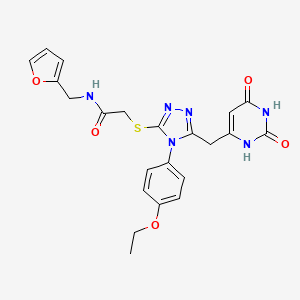
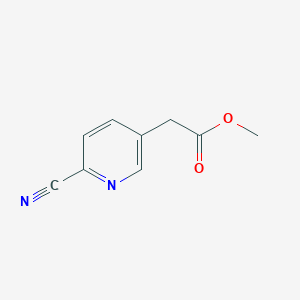
![[4-(Phenylamino)piperidin-4-yl]methanol](/img/structure/B2709405.png)